

Solubility of 1,5-Diphenyl-1H-pyrazole in different organic solvents

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Compound of Interest

Compound Name: 1,5-Diphenyl-1H-pyrazole

Cat. No.: B1594079

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An In-Depth Technical Guide to the Solubility of **1,5-Diphenyl-1H-pyrazole** in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of **1,5-Diphenyl-1H-pyrazole**. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document moves beyond a simple presentation of data. It offers a detailed exploration of the physicochemical principles governing the dissolution of this compound and provides a robust, step-by-step protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach the solubility of pyrazole derivatives.

Introduction: The Significance of 1,5-Diphenyl-1H-pyrazole

1,5-Diphenyl-1H-pyrazole is an aromatic heterocyclic compound featuring a five-membered pyrazole ring with phenyl group substitutions at the 1 and 5 positions.^[1] The pyrazole motif is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its ability to engage in various biological interactions.^{[2][3][4]} Derivatives of this scaffold have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.^{[4][5]}

The efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is heavily influenced by its solubility.^[6] Poor solubility can lead to incomplete absorption and variable therapeutic outcomes.^[6] Therefore, accurately characterizing the solubility of **1,5-Diphenyl-1H-pyrazole** in various organic solvents is a critical preliminary step in:

- **Drug Formulation:** Selecting appropriate solvent systems for liquid dosage forms or for the crystallization process.
- **Organic Synthesis:** Choosing suitable solvents to ensure reactants are in the same phase, facilitating efficient chemical reactions.
- **Purification:** Developing effective recrystallization procedures to obtain high-purity material.
- **Analytical Method Development:** Preparing stock solutions and standards for techniques like HPLC and NMR.^[7]

Physicochemical Profile and Theoretical Solubility Principles

Understanding the molecular structure of **1,5-Diphenyl-1H-pyrazole** is essential to predicting its solubility behavior.

Table 1: Physicochemical Properties of **1,5-Diphenyl-1H-pyrazole**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂	^[1]
Molecular Weight	220.28 g/mol	^[1]
Appearance	Typically a solid at room temperature	^[1] ^[8]
Structure	A five-membered pyrazole ring with phenyl groups at N1 and C5 positions.	^[1]

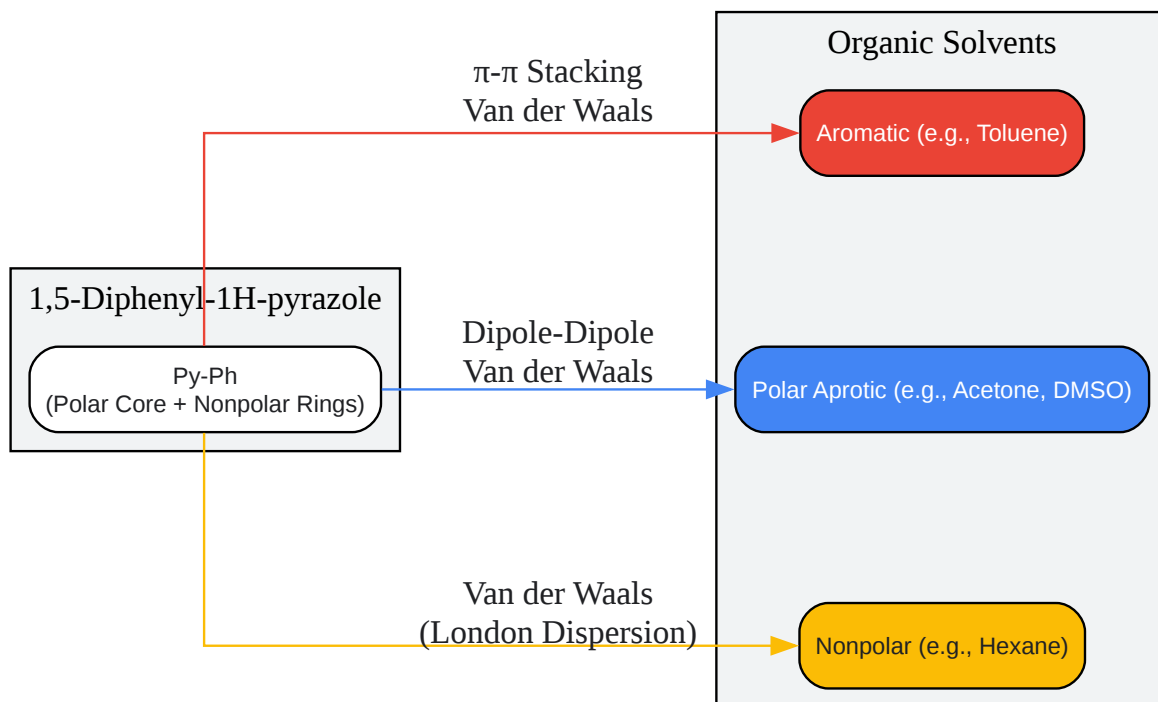
The core principle governing solubility is "like dissolves like."^[9] This means a solute will dissolve best in a solvent that has a similar polarity. The structure of **1,5-Diphenyl-1H-pyrazole** presents two distinct features:

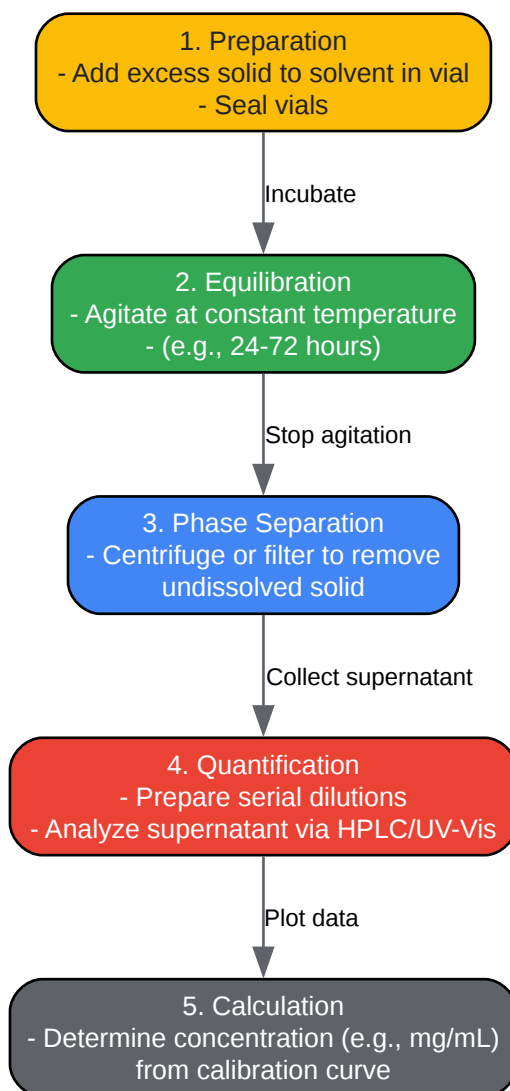
- **Nonpolar Character:** The two phenyl rings are large, aromatic, and hydrophobic. They contribute significantly to the molecule's nonpolar nature, suggesting good solubility in nonpolar or weakly polar organic solvents.
- **Polar Character:** The pyrazole ring contains two nitrogen atoms, creating a dipole moment and offering sites for potential hydrogen bonding (as an acceptor).^[2] This imparts a degree of polarity to the molecule.

This dual character suggests that its solubility will be a nuanced balance of these competing factors. It is expected to exhibit moderate to high solubility in a range of organic solvents, with poor solubility in highly polar solvents like water.^{[1][8]} The large, rigid, and planar nature of the molecule, conferred by the phenyl groups, can also lead to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.^[5]

Visualizing Solute-Solvent Interactions

The following diagram illustrates the potential intermolecular forces at play when **1,5-Diphenyl-1H-pyrazole** is introduced to different classes of organic solvents.





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